Cas no 620175-69-1 (1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde)
1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde
- 1H-Indole-3-carboxaldehyde,1-ethyl-5-fluoro-
- ALBB-007649
- DB-363642
- 620175-69-1
- AKOS005171743
- MFCD12027450
- STK504684
- LS-02840
- CS-0374096
- 1-Ethyl-5-fluoro-1H-indole-3-carboxaldehyde
- 1-ethyl-5-fluoroindole-3-carbaldehyde
- EN300-330112
- SCHEMBL1093920
- DTXSID10622792
- XEFQLQZWLMJIGY-UHFFFAOYSA-N
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- MDL: MFCD12027450
- Inchi: 1S/C11H10FNO/c1-2-13-6-8(7-14)10-5-9(12)3-4-11(10)13/h3-7H,2H2,1H3
- InChI Key: XEFQLQZWLMJIGY-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)C(C=O)=CN2CC
Computed Properties
- Exact Mass: 191.074642105g/mol
- Monoisotopic Mass: 191.074642105g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 22Ų
1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E022260-100mg |
1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde |
620175-69-1 | 100mg |
$ 185.00 | 2022-06-05 | ||
| TRC | E022260-250mg |
1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde |
620175-69-1 | 250mg |
$ 380.00 | 2022-06-05 | ||
| TRC | E022260-500mg |
1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde |
620175-69-1 | 500mg |
$ 600.00 | 2022-06-05 | ||
| Chemenu | CM240685-1g |
1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde |
620175-69-1 | 95%+ | 1g |
$302 | 2021-08-04 | |
| Chemenu | CM240685-5g |
1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde |
620175-69-1 | 95%+ | 5g |
$853 | 2021-08-04 | |
| Matrix Scientific | 038793-500mg |
1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde |
620175-69-1 | 500mg |
$252.00 | 2023-09-09 | ||
| Chemenu | CM240685-1g |
1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde |
620175-69-1 | 95%+ | 1g |
$676 | 2023-02-02 | |
| abcr | AB406674-500 mg |
1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde |
620175-69-1 | 500mg |
€339.20 | 2023-04-25 | ||
| Enamine | EN300-330112-1g |
1-ethyl-5-fluoro-1H-indole-3-carbaldehyde |
620175-69-1 | 1g |
$1057.0 | 2023-09-04 | ||
| Enamine | EN300-330112-5g |
1-ethyl-5-fluoro-1H-indole-3-carbaldehyde |
620175-69-1 | 5g |
$3065.0 | 2023-09-04 |
1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde Suppliers
1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde
Introduction to 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde (CAS No: 620175-69-1)
1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No) 620175-69-1, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic aldehyde derivative has garnered attention due to its structural uniqueness and potential applications in medicinal chemistry. The presence of both ethyl and fluoro substituents on the indole core, coupled with the aldehyde functionality at the 3-position, makes it a versatile scaffold for further chemical modifications and biological evaluations.
The indole moiety is a prominent structural motif in numerous bioactive molecules, including several FDA-approved drugs. Its aromatic system contributes to favorable pharmacokinetic properties, while the aldehyde group serves as a reactive handle for condensation reactions, enabling the synthesis of more complex structures. The introduction of a fluorine atom at the 5-position of the indole ring often enhances metabolic stability and binding affinity, which are critical factors in drug design.
In recent years, 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde has been explored as a key intermediate in the development of novel therapeutic agents. Its ability to serve as a precursor for more intricate molecules has made it a valuable building block in synthetic organic chemistry. Researchers have leveraged its reactivity to construct derivatives with potential applications in oncology, neurology, and anti-inflammatory therapies.
One of the most compelling aspects of this compound is its role in the synthesis of small-molecule inhibitors targeting specific biological pathways. For instance, studies have demonstrated its utility in generating indole-based scaffolds that interact with enzymes such as kinases and transcription factors. The fluorine substituent, in particular, has been shown to modulate binding interactions, improving selectivity and efficacy. Such findings align with the broader trend in drug discovery toward rational design based on structure-activity relationships.
The pharmacological potential of 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde has also been investigated in preclinical models. Initial studies suggest that derivatives derived from this compound exhibit promising activities against various disease states. For example, modifications at the aldehyde group have led to compounds with inhibitory effects on certain proteases implicated in viral replication. Additionally, structural analogs have shown encouraging results in models of neurodegenerative disorders, highlighting the compound's broad therapeutic relevance.
Advances in computational chemistry have further enhanced the utility of 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde as a drug development candidate. Molecular modeling techniques have been employed to predict how different substituents might influence binding affinity and metabolic stability. These predictions have guided synthetic efforts toward optimizing lead compounds for clinical trials. The integration of experimental data with computational insights underscores the interdisciplinary nature of modern medicinal chemistry.
The synthetic methodologies for preparing 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde have also seen significant advancements. Modern synthetic routes often emphasize efficiency, scalability, and green chemistry principles. For instance, catalytic processes have been developed to streamline the introduction of fluorine atoms into indole derivatives without excessive waste generation. Such innovations not only improve cost-effectiveness but also align with global efforts to minimize environmental impact.
In conclusion, 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde (CAS No: 620175-69-1) represents a fascinating compound with substantial potential in pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for chemists and biologists alike. As our understanding of biological targets continues to expand, compounds like this are likely to play an increasingly pivotal role in the development of next-generation therapeutics.
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